molecular formula C11H8N4O B6076639 (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide

(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide

Cat. No.: B6076639
M. Wt: 212.21 g/mol
InChI Key: HJIOANBIHWDTJQ-UHFFFAOYSA-N
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Description

(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and urea.

    Cyclization Reaction: The benzaldehyde reacts with urea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of Cyanamide Group: The cyanamide group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Hydrolysis: The cyanamide group can be hydrolyzed to form amides or carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system and target.

Comparison with Similar Compounds

Similar compounds to (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide include:

    Pyrimidine Derivatives: Compounds like 4-phenylpyrimidine-2-amine and 6-oxo-1,6-dihydropyrimidine-2-thiol.

    Cyanamide Derivatives: Compounds like N-cyanoguanidine and N-cyanourea.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxo and cyanamide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIOANBIHWDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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